N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethylbenzamide
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Overview
Description
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethylbenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyrimidine core, which is fused with a benzamide moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethylbenzamide can be achieved through various synthetic routes. One common method involves the use of multicomponent reactions, condensation reactions, and intramolecular cyclizations. For instance, the condensation of 1H-imidazole-4-carbaldehyde with substituted acetophenones in the presence of a base such as potassium hydroxide can yield imidazolyl chalcones, which can then react with 1H-benzimidazol-2-amine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of green chemistry principles to minimize environmental impact. For example, the use of PEG-400 as a green solvent and butan-1-ol in subsequent steps can be employed to achieve high yields and purity of the product . Additionally, the use of catalysts such as silica sulfuric acid, ammonium acetate, and zinc chloride can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethylbenzamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of various enzymes, making it useful in biochemical studies.
Medicine: It has been investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme, which plays a key role in the inflammatory process. The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their COX-2 inhibitory activity.
Imidazo[1,2-a]pyridines: These compounds are structurally related and have been investigated for their fluorescence properties and potential as AIE luminogens.
Uniqueness
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethylbenzamide is unique due to its specific substitution pattern and the presence of both imidazo[1,2-a]pyrimidine and benzamide moieties. This unique structure contributes to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-14-5-6-17(11-15(14)2)21(27)24-18-12-16(7-8-20(18)28-3)19-13-26-10-4-9-23-22(26)25-19/h4-13H,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYDMZBCZDKGIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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